molecular formula C12H13BrN2O2 B11834096 Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate

Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B11834096
M. Wt: 297.15 g/mol
InChI Key: RLYAWEMGSQJTSO-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis . The presence of a bromine atom and an ethyl ester group in its structure makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 8-methylimidazo[1,2-a]pyridine followed by esterification with ethyl bromoacetate . The reaction conditions often involve the use of a solvent such as toluene and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of different functional groups can make each compound unique in terms of its applications and properties.

Biological Activity

Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}BrN2_2O2_2
  • Molecular Weight : 297.15 g/mol
  • Structural Features : The compound features a bromo substituent at the 6-position and a methyl group at the 8-position of the imidazo ring, along with an ethyl acetate moiety.

Biological Activities

Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities. This compound has been studied for several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound's structural similarity to other imidazo[1,2-a]pyridine derivatives indicates potential antimicrobial activity. Compounds within this class have been reported to exhibit significant antibacterial and antifungal effects.
  • Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes involved in cancer progression and inflammation.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
ZolpidemImidazopyridine with different substitution patternSleep aid (hypnotic)
AlpidemSimilar imidazopyridine structureAnxiolytic effects
Ethyl 2-(6-chloroimidazo[1,2-a]pyridine)Chlorine substituent instead of bromineAntimicrobial properties
Ethyl 3-(phenylimidazo[1,2-a]pyridine)Different position of substituentsAntitumor activity

This compound’s unique combination of bromine and methyl substituents may influence its biological activity differently compared to other derivatives.

Case Studies and Research Findings

Research studies have highlighted specific findings regarding the biological activities of imidazo[1,2-a]pyridine derivatives:

  • A study demonstrated that related compounds could inhibit the proliferation of human colon carcinoma cells by inducing cell cycle arrest and apoptosis at concentrations as low as 50 µM .
  • Another research indicated that certain derivatives exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting potential therapeutic applications against infections .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that contain the requisite imidazo and pyridine structures. Common methods include:

  • Micellar Catalysis : Utilizing surfactants to enhance reaction rates.
  • “On Water” Synthesis : Performing reactions in aqueous environments to improve yields and reduce solvent use .

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate

InChI

InChI=1S/C12H13BrN2O2/c1-3-17-11(16)5-10-7-15-6-9(13)4-8(2)12(15)14-10/h4,6-7H,3,5H2,1-2H3

InChI Key

RLYAWEMGSQJTSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=C(C2=N1)C)Br

Origin of Product

United States

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